
alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide: is a complex organic compound known for its unique structure and diverse applications in various scientific fields. This compound is characterized by the presence of a morpholinoethyl group, a prenyl group, and a naphthylacetamide moiety, which contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthylacetic acid with 2-morpholinoethylamine under specific conditions to form the intermediate product. This intermediate is then subjected to prenylation using prenyl bromide in the presence of a base such as potassium carbonate to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoethyl or prenyl groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylacetamide derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives.
Aplicaciones Científicas De Investigación
Alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
- Alpha-(2-Morpholinoethyl)-alpha-isopropyl-1-naphthylacetamide
- Alpha-(2-Morpholinoethyl)-alpha-ethyl-1-naphthylacetamide
Comparison: Compared to similar compounds, alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide exhibits unique properties due to the presence of the prenyl group. This group enhances its lipophilicity and may improve its ability to interact with biological membranes, making it more effective in certain applications.
Propiedades
Número CAS |
50765-92-9 |
|---|---|
Fórmula molecular |
C23H30N2O2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
5-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylhex-4-enamide |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)10-11-23(22(24)26,12-13-25-14-16-27-17-15-25)21-9-5-7-19-6-3-4-8-20(19)21/h3-10H,11-17H2,1-2H3,(H2,24,26) |
Clave InChI |
IHFBWHHINXWEGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


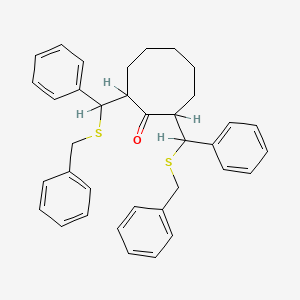
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
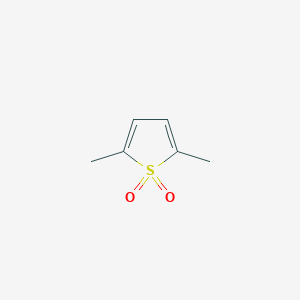
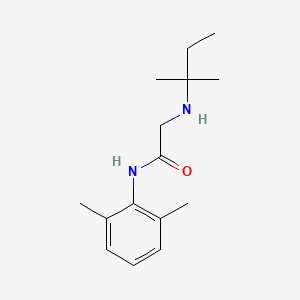

![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)
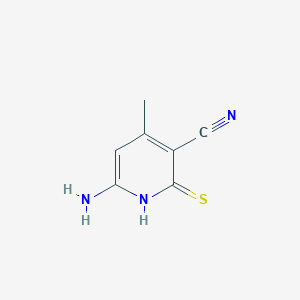
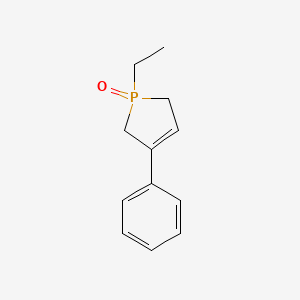
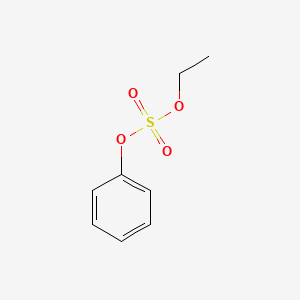
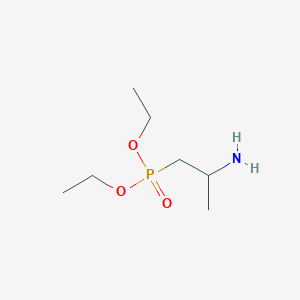
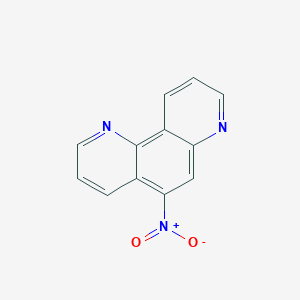
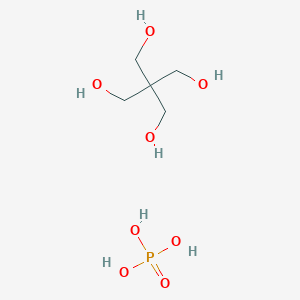
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

